Product packaging for 1,1'-Benzylidenedipiperidine(Cat. No.:CAS No. 2538-76-3)

1,1'-Benzylidenedipiperidine

Cat. No.: B15491394
CAS No.: 2538-76-3
M. Wt: 258.4 g/mol
InChI Key: SBCQLLZYDKXTLE-UHFFFAOYSA-N
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Description

1,1'-Benzylidenedipiperidine is a useful research compound. Its molecular formula is C17H26N2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26N2 B15491394 1,1'-Benzylidenedipiperidine CAS No. 2538-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2538-76-3

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[phenyl(piperidin-1-yl)methyl]piperidine

InChI

InChI=1S/C17H26N2/c1-4-10-16(11-5-1)17(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,17H,2-3,6-9,12-15H2

InChI Key

SBCQLLZYDKXTLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,1 Benzylidenedipiperidine

Historical Perspectives on Synthetic Pathways

The history of reactions involving the precursors of 1,1'-benzylidenedipiperidine—benzaldehyde (B42025) and piperidine (B6355638)—dates back to the late 19th century. One of the earliest relevant investigations was conducted by Rügheimer in 1891. sigmaaldrich.com In his work, heating a mixture of N-benzoyl piperidine and benzaldehyde at high temperatures (240–250 °C) did not yield the expected aminal but instead resulted in the formation of 3,5-dibenzylpyridine. sigmaaldrich.com This transformation, later re-evaluated and sometimes referred to as the Rügheimer-Burrows reaction, is believed to proceed through the in-situ hydrolysis of N-benzoyl piperidine to piperidine, which then reacts with benzaldehyde in a complex condensation and aromatization sequence. sigmaaldrich.com

While not a direct synthesis of this compound, the Rügheimer reaction is a significant historical marker, demonstrating the early interest in the reactivity of these fundamental building blocks. The direct synthesis of aminals from the condensation of an aldehyde and a secondary amine is a more straightforward process that became understood and utilized later. The fundamental reaction involves the nucleophilic attack of two equivalents of the secondary amine on the carbonyl carbon of the aldehyde, with the elimination of one molecule of water.

Contemporary Strategies for Efficient Synthesis

Modern synthetic strategies for this compound focus on efficiency, yield, and mild reaction conditions, often employing catalytic methods to achieve these goals.

Condensation Reactions Utilizing Benzaldehyde as a Key Precursor

The most fundamental approach to synthesizing this compound is the direct condensation of benzaldehyde with two equivalents of piperidine. The reaction mechanism proceeds in a stepwise manner. First, one molecule of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by a proton transfer to form a neutral carbinolamine or hemiaminal intermediate. libretexts.org This intermediate is then protonated on the hydroxyl group, making it a good leaving group (water). The lone pair of electrons on the nitrogen then assists in the elimination of water, forming a reactive iminium ion. A second molecule of piperidine then attacks the iminium ion, and after deprotonation, the final this compound product is formed. This reaction is reversible and is often driven to completion by the removal of water. nih.gov

Catalytic Approaches in this compound Formation

To improve the efficiency and rate of aminal formation, various catalysts have been explored. Lewis acids are particularly effective as they can activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

Copper(II) bis(trifluoromethanesulfonate) (Cu(OTf)₂) Catalysis Copper(II) triflate is a powerful and versatile Lewis acid catalyst used in a wide array of organic transformations, including those that form C-N bonds. sigmaaldrich.combeilstein-journals.orgd-nb.inforesearchgate.net It is effective in promoting Mannich-type reactions, which share mechanistic similarities with aminal formation. researchgate.net In the context of synthesizing this compound, Cu(OTf)₂ can catalyze the condensation by coordinating to the carbonyl oxygen of benzaldehyde, thereby increasing its electrophilicity. This activation facilitates the initial nucleophilic attack by piperidine. The catalyst's ability to promote dehydration steps is also beneficial for driving the reaction towards the aminal product. acs.orgnih.gov While specific studies focusing solely on Cu(OTf)₂ for this compound are not extensively detailed, its proven efficacy in related condensations of amines and aldehydes suggests its utility. beilstein-journals.orgacs.orgnih.gov

Aluminum Oxide (Al₂O₃) Catalysis Aluminum oxide (Al₂O₃) is another catalyst that can be employed in aminal synthesis. Due to its amphoteric nature, it possesses both Lewis acidic (Al³⁺) and basic (O²⁻) sites. nih.gov This dual functionality allows it to activate the carbonyl group of the aldehyde at the acidic site while simultaneously activating the N-H bond of the amine at the basic site, facilitating the reaction. nih.gov Alumina (B75360) is often used at elevated temperatures and can be particularly useful in solvent-free conditions. For instance, in related transamidation reactions, calcined alumina has shown high catalytic activity. nih.gov Its application in the synthesis of aminals like this compound offers a heterogeneous catalytic option, which can simplify product purification through simple filtration of the catalyst.

The table below summarizes the role of these catalysts in related synthetic transformations.

CatalystPrecursorsProduct TypeRole of CatalystReference(s)
Copper(II) bis(trifluoromethanesulfonate)Furfural, Secondary Aminetrans-4,5-Diamino-cyclopent-2-enonesLewis acid catalysis, activation of carbonyl, promotes condensation. acs.org, nih.gov
Aluminum Oxide (Al₂O₃)Secondary Amides, AminesAmides (via transamidation)Amphoteric catalysis, activates both amide carbonyl and amine N-H bond. nih.gov

Influence of Reaction Conditions on Synthetic Outcome

The synthesis of this compound is sensitive to various reaction parameters, which can be optimized to maximize yield and purity.

Temperature: The reaction rate is generally increased at higher temperatures. However, excessively high temperatures can lead to side reactions or decomposition of the product. Optimization studies for similar aminations have shown that moderate heating is often sufficient to drive the reaction to completion in a reasonable timeframe. nih.govresearchgate.net

Solvent: The choice of solvent can significantly impact the reaction. nih.gov While the reaction can be performed neat, solvents like dichloromethane, acetonitrile, or toluene (B28343) are often used. researchgate.net A key consideration is the removal of water to shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. In some catalytic systems, polar solvents may be favored to stabilize charged intermediates. researchgate.net

Stoichiometry: The reaction requires two equivalents of piperidine for every one equivalent of benzaldehyde. Using a slight excess of piperidine can help to ensure the complete conversion of the aldehyde.

Catalyst Loading: When a catalyst is used, its concentration must be optimized. Typically, a catalytic amount (e.g., 1-10 mol%) is sufficient to achieve a significant rate enhancement without leading to unwanted side reactions.

The following table outlines the effects of varying reaction conditions in a generalized aminal synthesis.

ParameterConditionEffect on ReactionReference(s)
Temperature Low vs. HighLower temperatures may favor amination over reduction in competing pathways; higher temperatures increase reaction rate but may lead to side products. nih.gov
Solvent Polar vs. Non-polarSolvent polarity can influence reaction mechanism and rate; azeotropic removal of water (e.g., with toluene) drives the reaction to completion. nih.gov, researchgate.net
Catalyst Acidic/Lewis AcidCatalyzes the reaction by activating the carbonyl group, allowing for milder conditions and faster rates. acs.org, nih.gov
Reactant Ratio Excess AmineCan drive the reaction to completion by ensuring all of the aldehyde is consumed.General Principle

Multicomponent Reactions and Domino Processes in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. libretexts.org Similarly, domino reactions involve a cascade of transformations where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.netyoutube.com

While a specific MCR or domino reaction for the direct, one-pot synthesis of this compound is not prominently described in the literature, the principles can be applied to generate similar complex structures. For instance, MCRs are widely used to synthesize highly functionalized piperidines. libretexts.org A hypothetical domino approach to this compound could involve the in-situ formation of benzaldehyde from a precursor, followed by its sequential reaction with two equivalents of piperidine under conditions that promote the entire cascade without the isolation of intermediates. Such processes are prized for their atom economy, operational simplicity, and ability to rapidly build molecular complexity from simple starting materials. libretexts.orglibretexts.org

Reaction Mechanisms and Chemical Reactivity of 1,1 Benzylidenedipiperidine

Detailed Investigations of Specific Reaction Pathways

The reactivity of 1,1'-benzylidenedipiperidine has been a subject of interest, particularly in the context of its reduction and its role as a synthon in organic synthesis. The following sections delve into the mechanistic details of its key transformations.

Formic Acid Reduction of this compound

The reduction of this compound using formic acid represents a classic example of a transfer hydrogenation reaction. In this process, formic acid serves as a hydride donor, converting the aminal to N-benzylpiperidine. The reaction is believed to proceed through the formation of a key intermediate, the N-benzylidene-N-piperidinium ion, which is then reduced by the formate (B1220265) anion.

While specific kinetic studies on the formic acid reduction of this compound are not extensively documented in publicly available literature, the kinetics of similar reductions of iminium ions and related aminals provide a framework for understanding its rate law. Generally, the rate of reduction is dependent on the concentrations of both the protonated aminal (the iminium ion) and the reducing agent (formate).

The reaction likely follows a second-order rate law, being first order with respect to the N-benzylidene-N-piperidinium ion and first order with respect to the formate ion.

Rate = k[N-benzylidene-N-piperidinium⁺][HCOO⁻]

ReactantOrder of Reaction
N-benzylidene-N-piperidinium ion1
Formate ion (HCOO⁻)1
Overall Order 2

This table represents a hypothesized rate law based on analogous reactions.

The initial step in the formic acid reduction is the protonation of one of the nitrogen atoms of this compound by formic acid. This protonation event is crucial as it facilitates the elimination of a piperidine (B6355638) molecule to form the electrophilic N-benzylidene-N-piperidinium ion. This iminium ion is the key intermediate that undergoes hydride attack.

Studies on the hydrolysis of aminals show a significant pH dependency, with increased rates of hydrolysis in more acidic media. nih.gov This supports the concept that protonation is a critical prerequisite for the cleavage of the C-N bond. The equilibrium between the neutral aminal and its protonated form, followed by the formation of the iminium ion, governs the concentration of the active electrophile available for reduction.

This compound + HCOOH ⇌ [1,1'-Benzylidenedipiperidinium]⁺ HCOO⁻

[1,1'-Benzylidenedipiperidinium]⁺ ⇌ N-benzylidene-N-piperidinium⁺ + Piperidine

The stability of the aminal is greater in neutral or basic environments, where the proton concentration is low. nih.gov

The use of deuterated formic acid (DCOOH or HCOOD) can provide valuable insight into the mechanism of reduction through the analysis of kinetic isotope effects (KIEs). A primary KIE, where the rate of reaction is slower with the heavier isotope, would be expected if the C-H (or C-D) bond of the formate is broken in the rate-determining step.

The electronic nature of substituents on the phenyl ring of this compound is expected to have a significant impact on the rate of formic acid reduction. Electron-withdrawing groups on the aromatic ring would stabilize the negative charge developing on the carbonyl oxygen in the transition state of the related hydrolysis of benzylidene derivatives, and by analogy, would destabilize the positive charge on the iminium ion intermediate in the reduction. Conversely, electron-donating groups would stabilize the iminium ion, potentially increasing the rate of reduction.

A Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants (σ), could be used to quantify these electronic effects. A negative ρ (rho) value from such a plot would indicate the development of a positive charge in the transition state, consistent with the formation of the iminium ion intermediate. While a specific Hammett study for the formic acid reduction of substituted 1,1'-benzylidenedipiperidines is not found in the reviewed literature, such studies on related reactions of benzylidene derivatives have been used to elucidate reaction mechanisms. nih.gov

Substituent (on Phenyl Ring)Expected Effect on Iminium Ion StabilityPredicted Effect on Reduction Rate
Electron-Donating (e.g., -OCH₃)StabilizingIncrease
Electron-Withdrawing (e.g., -NO₂)DestabilizingDecrease

This table outlines the predicted substituent effects based on general principles of organic chemistry.

Role in Condensation and Addition Reactions

This compound, or more precisely the iminium ion derived from it, can act as an electrophile in condensation and addition reactions. This reactivity is analogous to that of iminium ions generated in the well-known Mannich reaction. nih.govrsc.org In these reactions, a nucleophile, such as an enol or enolate, attacks the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond.

For instance, in the presence of an acid catalyst, this compound can react with a ketone containing an α-hydrogen to form a β-aminoketone, a classic Mannich-type product. The reaction proceeds via the in situ formation of the N-benzylidene-N-piperidinium ion, which is then attacked by the enol form of the ketone. This showcases the utility of this compound as a stable precursor to a reactive iminium species, which can then participate in synthetically useful C-C bond-forming reactions.

Theoretical and Computational Probes into Reaction Mechanisms

While specific computational studies on this compound are not extensively available in the public domain, the general principles of aminal and imine hydrolysis, which are well-documented, provide a robust framework for understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these reaction pathways.

Application of Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT can be employed to calculate the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. This information is crucial for constructing a detailed potential energy surface of the reaction and identifying the rate-determining step.

For the acid-catalyzed hydrolysis of this compound, a plausible mechanism can be proposed based on established mechanisms for imine hydrolysis chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com. The reaction likely proceeds through the following key steps, which can be modeled using DFT:

Protonation of a Piperidine Nitrogen: In an acidic medium, one of the nitrogen atoms of this compound is protonated. This initial protonation makes the piperidine a better leaving group.

Formation of an Iminium Ion: The protonated piperidine molecule is eliminated, leading to the formation of a resonance-stabilized N-benzylidenepiperidinium ion. This iminium ion is a key electrophilic intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the iminium ion. This step results in the formation of a carbinolamine intermediate. The attack of water on the protonated imine has been identified as the rate-determining step in the hydrolysis of some imines rsc.org.

Proton Transfer: A proton is transferred from the oxygen atom of the newly added hydroxyl group to the nitrogen atom of the piperidine moiety.

Elimination of Piperidine: The C-N bond cleaves, leading to the elimination of a neutral piperidine molecule and the formation of a protonated benzaldehyde (B42025).

Deprotonation: The protonated benzaldehyde is deprotonated by a base (e.g., water or piperidine) to yield the final product, benzaldehyde.

DFT calculations would allow for the optimization of the geometry of each species in this proposed pathway and the calculation of their relative energies.

Computational Modeling of Transition States and Intermediates

A critical aspect of understanding a reaction mechanism is the characterization of its transition states and intermediates. Transition states are high-energy structures that connect reactants and products (or intermediates) along the reaction coordinate. Intermediates are metastable species that exist in local energy minima along the reaction pathway.

Computational modeling can provide detailed information about the geometry and electronic structure of these transient species. For the hydrolysis of this compound, key intermediates and transition states that could be modeled include:

Protonated this compound: The initial product of acid catalysis.

N-benzylidenepiperidinium Ion: A key electrophilic intermediate.

Transition State for Water Attack: The structure corresponding to the highest energy point during the nucleophilic attack of water on the iminium ion.

Carbinolamine Intermediate: The tetrahedral species formed after the attack of water.

Transition State for Piperidine Elimination: The structure leading to the cleavage of the C-N bond and formation of protonated benzaldehyde.

The stability of aminals is influenced by the conformational energy of the ring system, and their decomposition is a reversible reaction in acidic media nih.gov. Computational models can quantify these conformational energies and the energy barriers for the forward and reverse reactions.

The following tables present hypothetical but plausible data that could be obtained from DFT calculations for the key steps in the acid-catalyzed hydrolysis of this compound. These values are illustrative and based on general chemical principles of similar reactions.

Table 1: Calculated Relative Energies of Intermediates in the Hydrolysis of this compound

IntermediateStructureRelative Energy (kcal/mol)
This compound + H₃O⁺Reactants0.0
Protonated this compound-5.2
N-benzylidenepiperidinium Ion + Piperidine+10.5
Carbinolamine Intermediate-2.1
Benzaldehyde + Piperidine + H₃O⁺Products-15.8

Note: These values are hypothetical and serve to illustrate the expected energetic profile of the reaction.

Table 2: Calculated Geometric Parameters of the Iminium Ion Intermediate and the Transition State for Water Attack

ParameterIminium Ion IntermediateTransition State
C=N Bond Length (Å)1.281.35
C-O Bond Length (Å) (incoming water)N/A2.10
N-C-N Angle (°)~120~115

Note: These values are hypothetical and represent expected changes in geometry during the reaction.

By analyzing the computed structures and energies, a detailed understanding of the reaction mechanism can be achieved. For instance, the calculated activation energy for the attack of water on the iminium ion would confirm if this is indeed the rate-limiting step. Furthermore, analysis of the electronic properties, such as atomic charges and orbital interactions, can provide insights into the nature of bonding and reactivity at each stage of the reaction.

Coordination Chemistry and Catalytic Applications of 1,1 Benzylidenedipiperidine Derivatives

1,1'-Benzylidenedipiperidine as a Ligand in Transition Metal Complexes

Extensive literature searches did not yield specific information on the use of this compound as a ligand in transition metal complexes. General principles of coordination chemistry suggest that the nitrogen atoms of the piperidine (B6355638) rings in this compound could potentially act as Lewis bases, donating their lone pair of electrons to a transition metal center to form a coordination complex. The steric bulk of the benzylidene and piperidine groups would likely influence the geometry and stability of any such complex.

Synthesis and Characterization of Palladium Complexes (e.g., PdCl2(dippf))

No specific information was found regarding the synthesis and characterization of palladium complexes with this compound, including the exemplary complex PdCl₂(dippf). In general, the synthesis of palladium(II) complexes with nitrogen-donor ligands often involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with the desired ligand in a suitable solvent. nih.gov Characterization of such complexes typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and X-ray crystallography to determine the structure and bonding within the complex.

Exploration of Coordination Modes and Ligand Geometries

There is no available data in the searched scientific literature detailing the specific coordination modes and ligand geometries of this compound in metal complexes. Based on its structure, it could potentially act as a monodentate ligand through one of the piperidine nitrogen atoms or, less likely, as a bidentate bridging ligand between two metal centers. The geometry of the ligand would be significantly constrained by the central benzylidene group, influencing how it can approach and bind to a metal.

Catalytic Roles of this compound-Metal Complexes

No published research was found that investigates the catalytic roles of metal complexes containing this compound. The following sections are therefore based on the general principles of catalysis with related nitrogen-containing ligands.

Catalysis in Carbon-Carbon Coupling Reactions (e.g., Suzuki, Cross-Coupling)

There are no specific examples in the scientific literature of this compound-metal complexes being used as catalysts in carbon-carbon coupling reactions like the Suzuki-Miyaura coupling. Palladium complexes with various other nitrogen-containing ligands are widely used in such reactions. The catalytic cycle for the Suzuki coupling typically involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The nature of the ligand on the palladium center is critical for the efficiency and scope of the reaction.

Catalysis in Carbon-Nitrogen Coupling Reactions

Similarly, no studies have been found that report the use of this compound-metal complexes in carbon-nitrogen coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful method for forming C-N bonds and is catalyzed by palladium complexes, often with bulky electron-rich phosphine (B1218219) or N-heterocyclic carbene ligands. The ligand plays a key role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. While nitrogen-containing ligands can be used, there is no specific information on the application of this compound in this context.

Based on a comprehensive review of available information, it is not possible to generate an article on the coordination chemistry and catalytic applications of this compound and its derivatives according to the specified outline. Extensive searches for scientific literature detailing the application of this compound or its derivatives in carbonylation reactions, reductive amination processes, and comparative catalytic studies (homogeneous vs. heterogeneous) did not yield any relevant results.

Similarly, no information was found regarding the structure-reactivity relationships, including the impact of ligand modifications or the electronic and steric effects of substituents for this specific compound in a catalytic context.

Therefore, the requested article cannot be created as there is no available data to support the topics outlined.

Advanced Spectroscopic Characterization Methodologies in 1,1 Benzylidenedipiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure confirmation of 1,1'-Benzylidenedipiperidine and for probing the mechanisms of its formation. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons within the molecule. The protons on the piperidine (B6355638) rings and the benzaldehyde-derived phenyl group and methine bridge each resonate at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum reveals the chemical shifts for each unique carbon atom, including those in the piperidine rings, the phenyl group, and the central methine carbon, providing a carbon backbone map of the molecule. researchgate.netnp-mrd.orgrsc.org The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are definitive for the aminal structure, distinguishing it from potential reactants or alternative products. nih.govresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusStructural UnitTypical Chemical Shift (δ) Range (ppm)
¹HPhenyl Protons (C₆H₅)7.2 - 7.6
Methine Proton (CH)~4.5 - 5.5
Piperidine Protons (C₅H₁₀N)1.4 - 3.0
¹³CPhenyl Carbons (C₆H₅)125 - 145
Methine Carbon (CH)~70 - 85
Piperidine Carbons (α to N)~45 - 55
Piperidine Carbons (β, γ to N)~20 - 30

Real-time NMR Monitoring of Reaction Progress and Intermediate Detection

The application of real-time NMR spectroscopy allows for the continuous monitoring of chemical reactions as they occur. asahilab.co.jpnih.gov This technique is particularly valuable for studying the kinetics and mechanism of the formation of this compound from benzaldehyde (B42025) and piperidine. By acquiring NMR spectra at regular intervals, researchers can track the decrease in reactant signals and the simultaneous increase in the product signals. asahilab.co.jp This provides direct evidence of the reaction progress and allows for the determination of reaction rates. asahilab.co.jpnih.gov Furthermore, real-time NMR can potentially detect the presence of short-lived reaction intermediates, which might not be observable through conventional analysis of the final product mixture. nih.gov This capability offers a deeper understanding of the reaction pathway, including the stepwise formation of the aminal structure. asahilab.co.jpnih.gov

Mass Spectrometry (MS) for Product Identification and Reaction Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide structural information and insights into reaction pathways. In a typical electron ionization mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 258.41 g/mol).
m/z ValuePossible Fragment IonFragmentation Pathway
258[C₁₇H₂₆N₂]⁺Molecular Ion (M⁺)
174[C₁₂H₁₆N]⁺Loss of a piperidine ring
173[C₁₁H₁₅N₂]⁺Loss of a phenyl group
84[C₅H₁₀N]⁺Piperidinyl cation
77[C₆H₅]⁺Phenyl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are highly effective for identifying the functional groups present in this compound and providing information about its molecular structure. nih.govmdpi.com IR and Raman spectroscopy are often complementary, as some vibrational modes may be more active in one technique than the other. polimi.itresearchgate.net

The IR spectrum of this compound would be characterized by the absence of certain bands and the presence of others. Notably, the strong C=O stretching band from the benzaldehyde reactant (around 1700 cm⁻¹) and the N-H stretching band from piperidine (around 3300 cm⁻¹) would be absent in the pure product. Key absorptions would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (typically in the 2800-3100 cm⁻¹ region), C-N stretching vibrations (around 1100-1300 cm⁻¹), and various bending vibrations characteristic of the phenyl and piperidine rings. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeTechniqueExpected Wavenumber Range (cm⁻¹)
Aromatic C-H StretchIR & Raman3000 - 3100
Aliphatic C-H StretchIR & Raman2800 - 3000
C-N StretchIR & Raman1100 - 1300
Aromatic C=C BendingIR & Raman1450 - 1600
CH₂ Scissoring (Piperidine)IR~1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Kinetic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sharif.eduaps.org This technique is useful for studying the electronic structure of this compound and for conducting kinetic analyses of its formation. researchgate.netnih.gov

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the phenyl group. capes.gov.br Transitions such as π → π* transitions will result in characteristic absorption bands. The position and intensity of these bands provide information about the conjugation and electronic environment of the chromophore. researchgate.net

For kinetic studies, UV-Vis spectroscopy can be used to monitor the reaction between benzaldehyde and piperidine. researchgate.net Benzaldehyde has a distinct UV absorption profile due to its carbonyl group conjugated with the phenyl ring. As the reaction proceeds to form this compound, the carbonyl chromophore is consumed, leading to a decrease in its characteristic absorption and the appearance of a new spectral profile for the aminal product. By measuring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. nih.gov

Synergistic Application of Multiple Spectroscopic Techniques

While each spectroscopic technique provides valuable data, a synergistic approach combining multiple methods offers the most complete characterization of this compound. For instance, NMR and mass spectrometry work together to provide unambiguous identification: MS confirms the molecular weight, and NMR elucidates the precise atomic connectivity. nih.gov Vibrational spectroscopy (IR and Raman) complements this by confirming the presence of specific functional groups (like C-N and the absence of C=O and N-H) and providing structural details. polimi.it UV-Vis spectroscopy can then be employed to investigate the electronic properties and reaction kinetics. By integrating the findings from all these techniques, researchers can build a comprehensive and detailed model of the structure, properties, and reactive behavior of this compound.

Supramolecular Chemistry Aspects of 1,1 Benzylidenedipiperidine and Analogues

Exploration of Molecular Recognition Processes

Molecular recognition is a fundamental concept in supramolecular chemistry, describing the specific binding of a host molecule to a guest molecule through non-covalent interactions. For 1,1'-benzylidenedipiperidine, molecular recognition would likely be dictated by its structural features: a central phenyl group and two piperidine (B6355638) rings linked to a single benzylic carbon.

In analogous systems, such as those involving piperidine-containing compounds, molecular recognition is often a key feature in their biological activity or their application in materials science. rsc.orgajchem-a.com For instance, the specific binding of piperidine derivatives to biological receptors is a well-documented phenomenon. rsc.org While direct studies on this compound are lacking, it is plausible that it could exhibit selective binding towards small molecules or ions, a hypothesis that warrants future investigation.

Self-Assembly Phenomena Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, several non-covalent forces could drive its self-assembly into larger supramolecular architectures. These include:

Dipole-dipole interactions: The polar C-N bonds within the aminal linkage would create a molecular dipole, influencing the orientation of molecules in an assembly.

Hydrogen bonding: Although this compound itself lacks hydrogen bond donors, the nitrogen atoms of the piperidine rings can act as acceptors for hydrogen bonds from solvent molecules or co-crystallizing species.

π-π stacking: The central phenyl ring is a prime candidate for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face, contributing significantly to the stability of the assembly. rsc.org

The interplay of these forces would determine the final, three-dimensional structure of the self-assembled entity. Studies on related benzylidene compounds have shown the importance of π-π stacking in their crystal packing. derpharmachemica.com Similarly, research on piperazine-diones, which share the heterocyclic amine feature, has demonstrated the role of hydrogen bonding and arene interactions in their crystal assembly. ed.ac.uk

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. mdpi.comrsc.org The potential of this compound to act as a host is intriguing. Its structure suggests the possibility of forming a pseudo-cavity or cleft between the two piperidine rings and the phenyl group, which could accommodate a suitable guest.

The binding of a guest would be facilitated by the same non-covalent interactions that drive self-assembly. For example, a small, electron-deficient guest might be encapsulated through interactions with the electron-rich phenyl ring and the nitrogen lone pairs. The formation of such host-guest complexes could be detected and characterized using techniques like NMR spectroscopy and X-ray crystallography.

While there are no specific examples of host-guest complexes with this compound, the broader field of supramolecular chemistry offers numerous examples of synthetic hosts designed to bind specific guests. nih.gov The principles learned from these systems could guide future research into the host-guest properties of this compound.

Role of Hydrogen Bonding and Pi-Stacking Interactions in Supramolecular Assemblies

Hydrogen bonds and π-stacking interactions are among the most important directional forces in supramolecular chemistry, playing a critical role in the formation of well-defined architectures. rsc.orgresearchgate.net

Pi-Stacking Interactions: The phenyl group of this compound is expected to readily engage in π-π stacking interactions. nih.gov These interactions can occur in various geometries (e.g., face-to-face, parallel-displaced, T-shaped) and contribute significantly to the cohesion of the molecular assembly. The presence of substituents on the phenyl ring in analogues of this compound could be used to tune the strength and nature of these π-stacking interactions, offering a strategy for crystal engineering. nih.gov

Advanced Computational Chemistry Studies on 1,1 Benzylidenedipiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 1,1'-benzylidenedipiperidine, these calculations would provide a detailed picture of its electronic structure and bonding. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These values are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity.

Furthermore, QM calculations would elucidate the nature of the chemical bonds within the molecule, distinguishing between covalent and any potential weaker interactions. The partial atomic charges on each atom would also be calculated, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical Quantum Mechanical Calculation Results for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy state for an added electron and susceptibility to reduction.
HOMO-LUMO Gap5.3 eVRelates to the electronic excitability and kinetic stability of the molecule.
Dipole Moment1.8 DProvides a measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data for this compound is unavailable.

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their movements.

This would allow for the identification of the most stable, low-energy conformations of the molecule. The flexibility of the piperidine (B6355638) rings and the rotational freedom around the various single bonds would be of particular interest. The simulation would reveal the preferred spatial arrangement of the phenyl and piperidine groups, which is critical for understanding how the molecule might interact with biological targets or other molecules. Analysis of the simulation trajectories would also provide information on the timescales of different molecular motions.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model and structural confirmation.

For this compound, QM calculations could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculated chemical shifts for ¹H and ¹³C atoms would be compared to experimentally obtained NMR spectra to confirm the molecular structure. nih.gov Similarly, the vibrational frequencies and intensities from a computational IR spectrum would be matched against an experimental IR spectrum to identify the characteristic functional groups present in the molecule. diva-portal.org A close agreement between the predicted and experimental spectra would provide strong evidence for the accuracy of the computed molecular geometry and electronic structure.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR Chemical Shift (CH-Ph)δ 5.2 ppmδ 5.1 ppm
¹³C NMR Chemical Shift (C=N)δ 165 ppmδ 164 ppm
IR Frequency (C-N stretch)1150 cm⁻¹1145 cm⁻¹

Note: The values in this table are hypothetical and for illustrative purposes only.

Potential Applications in Materials Science and Engineering

Structure-Function Relationships in Material Properties

Further investigation into the synthesis and properties of this specific compound would be required to determine any potential for future applications in these fields.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • First aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid long-term storage due to potential instability .

How can researchers optimize solvent systems and catalytic conditions to improve synthesis efficiency?

Q. Advanced

  • Solvent screening : Test binary systems (e.g., DCM/MeOH) to balance solubility and reactivity. For example, DCM enhances electrophilic substitution, while MeOH stabilizes intermediates .
  • Catalyst optimization : Compare PdCl₂(dippf) with alternative catalysts (e.g., Pd(OAc)₂) to reduce byproducts. Use kinetic studies (e.g., TLC monitoring) to identify optimal catalyst loading (typically 5–10 mol%) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .

What strategies address conflicting bioactivity data for this compound derivatives across assay systems?

Q. Advanced

  • Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C for in vitro assays) .
  • Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to compare results across labs, controlling for variables like cell passage number or reagent batches .

How can researchers design stability studies to assess this compound under varying storage conditions?

Q. Advanced

  • Accelerated degradation testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor purity via HPLC .
  • Light sensitivity : Compare stability in amber vs. clear glass vials; UV/Vis spectroscopy tracks photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound and test reconstitution efficiency in DMSO/PBS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.